molecular formula C7H12O2 B1397151 exo-8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 343963-51-9

exo-8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No.: B1397151
CAS No.: 343963-51-9
M. Wt: 128.17 g/mol
InChI Key: CSGTZGMKSPXFEQ-DGUCWDHESA-N
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Description

exo-8-Oxabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • exo-8-Oxabicyclo[3.2.1]octan-3-ol can undergo oxidation reactions to form various oxidized derivatives.
    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction:

    • Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
    • Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution:

    • The compound can participate in substitution reactions, where functional groups are replaced by other groups.
    • Common reagents for substitution reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KCN).

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules. It has potential applications in drug discovery and development.

Industry:

  • In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-ol depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its functionalization and the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Uniqueness:

  • exo-8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical reactivity and potential applications in various fields.

Biological Activity

exo-8-Oxabicyclo[3.2.1]octan-3-ol, a bicyclic organic compound, has garnered interest in medicinal chemistry due to its unique oxabicyclic structure which integrates an oxygen atom within a bicyclic framework. This compound exhibits potential biological activities and applications in drug development and synthetic organic chemistry.

Structural Characteristics

The molecular formula of this compound contributes to its reactivity and interaction with biological systems. Its bicyclic structure consists of a six-membered ring fused to a five-membered ring, which allows for versatile chemical transformations.

Property Details
Molecular FormulaC8_{8}H12_{12}O
Structure TypeBicyclic compound with an oxabicyclic framework
Functional GroupsHydroxyl group (–OH)

Biological Activity

Research indicates that compounds with similar oxabicyclic structures can interact with various biological targets, influencing pathways related to cell signaling and metabolism. The biological activity of this compound can be summarized as follows:

  • Receptor Interactions : Studies have shown that oxabicyclic compounds can act on neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be beneficial in therapeutic contexts.
  • Antimicrobial Properties : Some derivatives of oxabicyclic structures have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, which are adaptable for larger-scale production:

  • Gold-Catalyzed Reactions : Recent studies have highlighted the use of gold catalysts in synthesizing oxabicyclic compounds efficiently.
  • Tandem Reactions : Sequential reactions involving acyloxy migration have been employed to create diverse derivatives.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

  • Study on Neurotransmitter Reuptake Inhibition :
    • A study demonstrated that derivatives of oxabicyclic compounds could inhibit monoamine reuptake, suggesting applications in treating mood disorders such as depression and anxiety .
    • The research indicated that these compounds could be developed into therapeutic agents with fewer side effects compared to traditional antidepressants.
  • Antimicrobial Activity Assessment :
    • Research explored the antimicrobial properties of various oxabicyclic derivatives, revealing significant activity against a range of bacteria and fungi .
    • The findings suggest that modifications to the oxabicyclic structure can enhance biological activity.

Research Findings

Recent findings emphasize the importance of the hydroxyl group in this compound's reactivity and biological properties:

Compound Name Structural Features Biological Activity
Exo-8-Azabicyclo[3.2.1]octan-2-olNitrogen atom instead of oxygenPotential catalyst for oxidation reactions
8-Oxabicyclo[3.2.1]octan-3-oneCarbonyl group instead of hydroxylDifferent reactivity patterns
8-Azabicyclo[3.2.1]octaneFully saturated nitrogen-containing bicyclicEnhanced biological activity

Properties

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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